molecular formula C20H35BO2S B8242823 2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8242823
M. Wt: 350.4 g/mol
InChI Key: AOXGKQNATGEBBJ-UHFFFAOYSA-N
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Description

2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring substituted with a decyl chain and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The decyl chain can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and aryl or vinyl halides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Substitution: Introduction of different functional groups on the decyl chain.

Scientific Research Applications

2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic electronics involves the formation of conjugated systems that facilitate charge transport. The boronic ester moiety allows for efficient coupling reactions, forming extended π-conjugated systems that enhance the electronic properties of the resulting materials. The thiophene ring contributes to the stability and conductivity of the polymers, while the decyl chain provides solubility and processability.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(3-decylthiophen-2-yl)thiazole: Similar structure but with a thiazole ring instead of a dioxaborolane moiety.

    2,6-(1,5-Didecyloxy)naphthalene: Contains a naphthalene core with decyl chains but lacks the boronic ester functionality.

    Oligo-4,5-bis-[2-(5-thiophene-2-yl-vinyl)thiophene-2-yl]-vinyl-thiazole: A conjugated oligomer with thiophene and thiazole units.

Uniqueness

2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a thiophene ring, a decyl chain, and a boronic ester moiety. This combination provides a balance of electronic properties, solubility, and reactivity, making it a versatile building block for various applications in organic electronics and materials science.

Properties

IUPAC Name

2-(3-decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35BO2S/c1-6-7-8-9-10-11-12-13-14-17-15-16-24-18(17)21-22-19(2,3)20(4,5)23-21/h15-16H,6-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXGKQNATGEBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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